molecular formula C19H15BrN2O4 B5441734 3-bromo-N-[(Z)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide

3-bromo-N-[(Z)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5441734
M. Wt: 415.2 g/mol
InChI Key: PEAKZMJPZMXMDW-BOPFTXTBSA-N
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Description

3-bromo-N-[(Z)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and furan rings

Preparation Methods

The synthesis of 3-bromo-N-[(Z)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by coupling reactions to introduce the furan rings and the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under specific conditions.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-N-[(Z)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological molecules and potential as a bioactive compound.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(Z)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The furan rings and benzamide group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and furan-containing molecules. Compared to these compounds, 3-bromo-N-[(Z)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide is unique due to the presence of both bromine and multiple furan rings, which may confer distinct chemical and biological properties. Some similar compounds are:

  • 3-bromo-N-(furan-2-ylmethyl)benzamide
  • N-(furan-2-ylmethyl)-3-oxo-3-(furan-2-yl)prop-1-en-2-ylbenzamide

Properties

IUPAC Name

3-bromo-N-[(Z)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c20-14-5-1-4-13(10-14)18(23)22-17(11-15-6-2-8-25-15)19(24)21-12-16-7-3-9-26-16/h1-11H,12H2,(H,21,24)(H,22,23)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAKZMJPZMXMDW-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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